molecular formula C17H11ClO6 B11973436 2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid

2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Cat. No.: B11973436
M. Wt: 346.7 g/mol
InChI Key: HLGXHKQIONFUDZ-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a complex organic compound with the molecular formula C17H11ClO6 This compound is known for its unique structure, which includes a chromenone core linked to a chlorophenoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves multiple steps. One common method starts with the condensation of 4-chlorophenol with ethyl acetoacetate in the presence of a base to form 4-chlorophenoxyacetoacetate. This intermediate is then cyclized to form the chromenone core. The final step involves the esterification of the chromenone with chloroacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler analog with similar herbicidal properties.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxyacetic acid structure.

    2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with broader applications in agriculture.

Uniqueness

2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid stands out due to its chromenone core, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H11ClO6

Molecular Weight

346.7 g/mol

IUPAC Name

2-[3-(4-chlorophenoxy)-4-oxochromen-7-yl]oxyacetic acid

InChI

InChI=1S/C17H11ClO6/c18-10-1-3-11(4-2-10)24-15-8-23-14-7-12(22-9-16(19)20)5-6-13(14)17(15)21/h1-8H,9H2,(H,19,20)

InChI Key

HLGXHKQIONFUDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O)Cl

Origin of Product

United States

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